Cas no 99553-86-3 (N-5-(cyanomethyl)-1,3,4-thiadiazol-2-ylacetamide)
N-5-(cyanomethyl)-1,3,4-thiadiazol-2-ylacetamide Chemical and Physical Properties
Names and Identifiers
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- Acetamide, N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]-
- N-5-(cyanomethyl)-1,3,4-thiadiazol-2-ylacetamide
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- Inchi: 1S/C6H6N4OS/c1-4(11)8-6-10-9-5(12-6)2-3-7/h2H2,1H3,(H,8,10,11)
- InChI Key: FXYYIUATHNRNKX-UHFFFAOYSA-N
- SMILES: C(NC1=NN=C(CC#N)S1)(=O)C
Experimental Properties
- Density: 1.461±0.06 g/cm3(Predicted)
- Melting Point: 255-256 °C(Solv: acetic acid (64-19-7))
- pka: 9.34±0.50(Predicted)
N-5-(cyanomethyl)-1,3,4-thiadiazol-2-ylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | BBV-44986419-1.0g |
N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]acetamide |
99553-86-3 | 95% | 1.0g |
$1133.0 | 2022-11-29 | |
| Enamine | BBV-44986419-2.5g |
N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]acetamide |
99553-86-3 | 95% | 2.5g |
$2347.0 | 2023-10-28 | |
| Enamine | BBV-44986419-5.0g |
N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]acetamide |
99553-86-3 | 95% | 5.0g |
$2976.0 | 2022-11-29 | |
| Enamine | BBV-44986419-10.0g |
N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]acetamide |
99553-86-3 | 95% | 10.0g |
$3742.0 | 2022-11-29 | |
| Enamine | BBV-44986419-1g |
N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]acetamide |
99553-86-3 | 95% | 1g |
$1133.0 | 2023-10-28 | |
| Enamine | BBV-44986419-5g |
N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]acetamide |
99553-86-3 | 95% | 5g |
$2976.0 | 2023-10-28 | |
| Enamine | BBV-44986419-10g |
N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]acetamide |
99553-86-3 | 95% | 10g |
$3742.0 | 2023-10-28 |
N-5-(cyanomethyl)-1,3,4-thiadiazol-2-ylacetamide Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on N-5-(cyanomethyl)-1,3,4-thiadiazol-2-ylacetamide
Comprehensive Overview of N-5-(cyanomethyl)-1,3,4-thiadiazol-2-ylacetamide (CAS No. 99553-86-3)
N-5-(cyanomethyl)-1,3,4-thiadiazol-2-ylacetamide (CAS No. 99553-86-3) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and agrochemical research. This compound, characterized by its unique thiadiazole core and cyanomethyl functional group, exhibits versatile applications in drug discovery and crop protection. Researchers are increasingly exploring its potential as a bioactive scaffold due to its structural adaptability and interaction with biological targets.
The molecular structure of N-5-(cyanomethyl)-1,3,4-thiadiazol-2-ylacetamide combines a 1,3,4-thiadiazole ring with an acetamide moiety, enhancing its stability and reactivity. This configuration allows it to participate in hydrogen bonding and π-π stacking interactions, making it valuable for designing enzyme inhibitors or receptor modulators. Recent studies highlight its relevance in addressing antimicrobial resistance (AMR), a global health concern, by targeting novel bacterial pathways.
In agrochemical applications, derivatives of 99553-86-3 have shown promise as plant growth regulators or pesticide intermediates. With the rising demand for sustainable agriculture, this compound’s low environmental persistence and targeted activity align with the principles of green chemistry. Its cyanomethyl group further enables facile derivatization, catering to customized solutions for crop diseases.
Synthetic routes to N-5-(cyanomethyl)-1,3,4-thiadiazol-2-ylacetamide often involve condensation reactions between thiosemicarbazides and cyanoacetic acid derivatives, followed by cyclization. Optimization of these methods is a hot topic in process chemistry, with emphasis on yield improvement and waste reduction. Analytical techniques like HPLC and NMR are critical for purity assessment, ensuring compliance with pharmaceutical standards.
From a commercial perspective, CAS 99553-86-3 is supplied by specialty chemical manufacturers catering to R&D sectors. Its pricing and availability are influenced by raw material costs and regulatory frameworks such as REACH. Researchers frequently search for "buy N-5-(cyanomethyl)-1,3,4-thiadiazol-2-ylacetamide" or "99553-86-3 suppliers," reflecting its niche yet growing market demand.
Future directions for this compound include exploration in neurological disorders and cancer therapeutics, leveraging its ability to cross the blood-brain barrier. Collaborative efforts between academia and industry are essential to unlock its full potential while addressing challenges like solubility and bioavailability.
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